![molecular formula C19H16N4O2S B2669383 N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide CAS No. 380489-84-9](/img/structure/B2669383.png)
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . They are known for their high biological and pharmacological activity, which makes them interesting for drug design .
Synthesis Analysis
Benzothiazoles can be synthesized through various methods. One common method involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The molecular structure of benzothiazoles can be analyzed using techniques such as elemental analysis, FT-IR, NMR, and X-ray single crystal diffraction .Chemical Reactions Analysis
Benzothiazoles are highly reactive and can be used as building blocks for organic and organoelement synthesis . Their reactions provide powerful tools for the design of a wide variety of aromatic azoles .Scientific Research Applications
Anticonvulsant Applications
Research has indicated the potential of benzothiazole derivatives in acting as anticonvulsant agents. A study on novel 4-thiazolidinone derivatives showed significant anticonvulsant activity, highlighting the essential functional groups for binding to benzodiazepine receptors, which are critical in mediating sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017).
Antimicrobial Applications
Benzothiazole compounds have been synthesized and evaluated for their antimicrobial activity. The synthesis of new pyridine derivatives incorporating benzothiazole showed variable and modest activity against bacterial and fungal strains, indicating their potential in treating microbial diseases (Patel, Agravat, & Shaikh, 2011).
Anticancer Applications
Studies on 4-thiazolidinones containing the benzothiazole moiety have been conducted for their antitumor screening, revealing that some compounds showed anticancer activity on various cancer cell lines. This suggests the potential of benzothiazole derivatives as therapeutic agents in cancer treatment (Havrylyuk et al., 2010).
Pharmacological Applications
Research into the chemistry and hypoglycemic activity of benzimidoylpyrazoles indicates that some derivatives combine the biological activities of both beta-cytotrophic sulfonylureas and biguanides, suggesting a potential role in diabetes management (Shroff et al., 1981).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-12-11-17(21-18(24)13-7-9-14(25-2)10-8-13)23(22-12)19-20-15-5-3-4-6-16(15)26-19/h3-11H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGODWLPMVXYCDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.